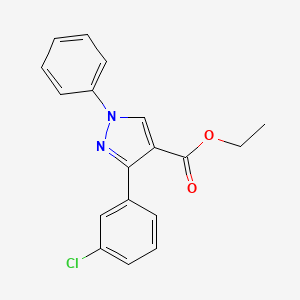
4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline, also known as MNQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline is not fully understood, but studies have suggested that it may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. 4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline has also been shown to disrupt bacterial cell membranes and inhibit bacterial growth.
Biochemical and Physiological Effects:
4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline has been shown to affect various biochemical and physiological processes, including cell cycle progression, DNA damage repair, and oxidative stress. 4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline has also been shown to induce the expression of pro-inflammatory cytokines in immune cells.
实验室实验的优点和局限性
4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline has several advantages for lab experiments, including its ease of synthesis and low cost. However, 4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline has some limitations, including its low solubility in water and its potential toxicity.
未来方向
There are several future directions for research on 4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline, including the investigation of its potential as a therapeutic agent for various diseases, the development of more efficient synthesis methods, and the exploration of its potential in other fields, such as materials science and catalysis.
In conclusion, 4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline is a chemical compound with potential applications in various scientific research fields. Its ease of synthesis and low cost make it an attractive compound for lab experiments, and its potential as a therapeutic agent warrants further investigation.
合成方法
4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline can be synthesized using a variety of methods, including the Pictet-Spengler reaction, Suzuki-Miyaura cross-coupling reaction, and Buchwald-Hartwig amination reaction. The most commonly used method is the Pictet-Spengler reaction, which involves the condensation of 2-naphthylamine and 4-methylpiperazine in the presence of an acid catalyst.
科学研究应用
4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline has shown potential in various scientific research applications, including cancer treatment, antimicrobial activity, and photodynamic therapy. Studies have shown that 4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline exhibits cytotoxicity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline has shown antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli. 4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline has also been investigated as a photosensitizer in photodynamic therapy, which involves the use of light to activate a photosensitizing agent that produces reactive oxygen species, leading to cell death.
属性
IUPAC Name |
4-(4-methylpiperazin-1-yl)-2-naphthalen-2-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3/c1-26-12-14-27(15-13-26)24-17-23(25-22-9-5-4-8-21(22)24)20-11-10-18-6-2-3-7-19(18)16-20/h2-11,16-17H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKNYJHOWPSASL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chloro-3-pyridinyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5875543.png)



![2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5875581.png)
![2-(4-{2-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5875582.png)
![5-[(2,4-dichlorophenoxy)methyl]-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5875589.png)
![4-[(4-methoxy-2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5875597.png)
![N-[4-(benzyloxy)phenyl]-3-fluorobenzamide](/img/structure/B5875604.png)


![3-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5875630.png)
![N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5875645.png)
